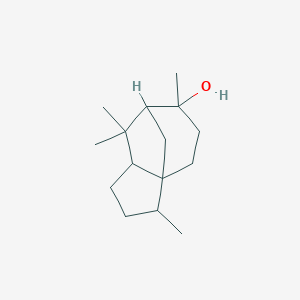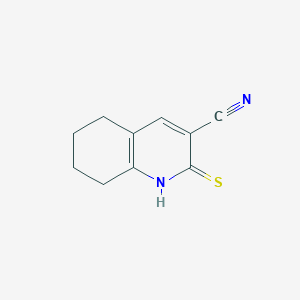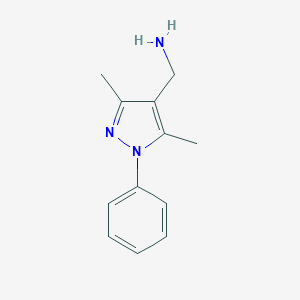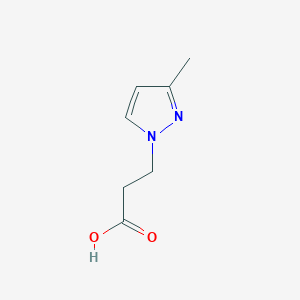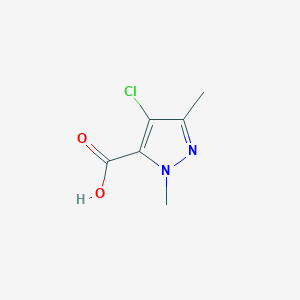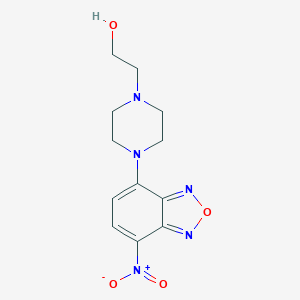
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-, commonly known as NBD-PE, is a fluorescent probe used in scientific research to study various cellular processes. It is a small molecule that can be easily incorporated into living cells, allowing researchers to track and visualize biological molecules in real-time.
Mechanism Of Action
NBD-PE works by binding to specific molecules in living cells and emitting fluorescence when excited by light. The fluorescence emitted by NBD-PE can be used to track the movement and behavior of these molecules in real-time. This allows researchers to study the dynamics of cellular processes and gain insights into their mechanisms of action.
Biochemical And Physiological Effects
NBD-PE is a non-toxic probe that does not affect cellular function or viability. It is easily incorporated into living cells and can be used to study a wide range of biological molecules, including proteins, lipids, and nucleic acids. The probe emits a strong fluorescence signal, allowing researchers to track and visualize these molecules with high resolution.
Advantages And Limitations For Lab Experiments
One of the main advantages of NBD-PE is its versatility. It can be used in a wide range of applications and is compatible with various imaging techniques. It is also non-toxic and does not affect cellular function, making it ideal for long-term imaging experiments. However, one limitation of NBD-PE is its sensitivity to environmental factors such as pH and temperature. This can affect the accuracy and reproducibility of experiments.
Future Directions
There are several future directions for NBD-PE research. One area of interest is the development of new probes with improved sensitivity and specificity for specific cellular processes. Another area of research is the application of NBD-PE in clinical settings, such as the diagnosis and treatment of diseases. Overall, NBD-PE is a powerful tool for studying cellular processes and has the potential to contribute to many areas of scientific research.
Synthesis Methods
The synthesis of NBD-PE involves the reaction of piperazineethanol with 7-nitrobenzofurazan-4-yl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure NBD-PE.
Scientific Research Applications
NBD-PE is widely used in scientific research to study various cellular processes such as protein-protein interactions, lipid dynamics, and membrane trafficking. It is a versatile probe that can be used in a wide range of applications, including fluorescence resonance energy transfer (FRET) and fluorescence recovery after photobleaching (FRAP) experiments.
properties
CAS RN |
61785-74-8 |
|---|---|
Product Name |
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)- |
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)9-1-2-10(17(19)20)12-11(9)13-21-14-12/h1-2,18H,3-8H2 |
InChI Key |
WDVCZSSWRMVHAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Other CAS RN |
61785-74-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



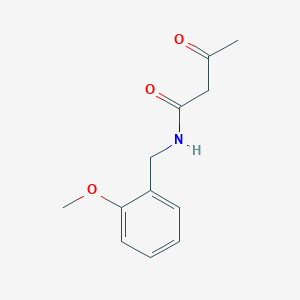
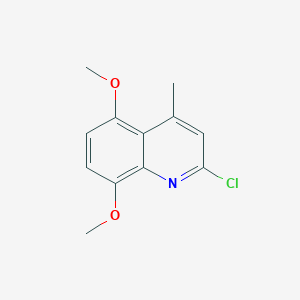
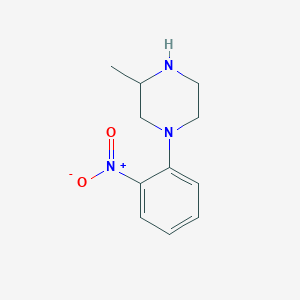
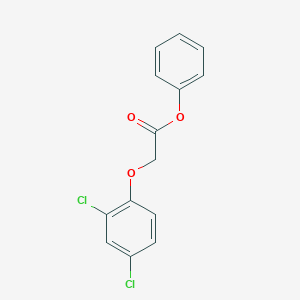
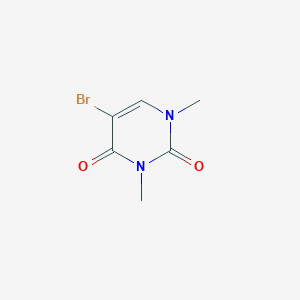
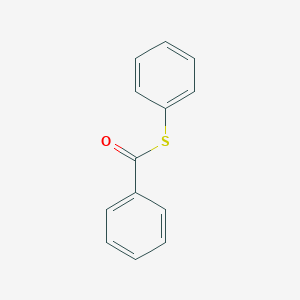

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
